molecular formula C5H10N2O3 B13094210 (4R,5R)-3-(Hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol

(4R,5R)-3-(Hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol

Cat. No.: B13094210
M. Wt: 146.14 g/mol
InChI Key: POXNDRHZDNUIFW-RFZPGFLSSA-N
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Description

(4R,5R)-3-(Hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol is a chemical compound characterized by its unique tetrahydropyridazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-3-(Hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dihydropyridazine derivative with formaldehyde in the presence of a base, followed by reduction to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-3-(Hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: Functional groups on the tetrahydropyridazine ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce more saturated compounds.

Scientific Research Applications

(4R,5R)-3-(Hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R,5R)-3-(Hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol involves its interaction with specific molecular targets. The hydroxymethyl and diol groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
  • 4-Amino-1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one

Uniqueness

(4R,5R)-3-(Hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol is unique due to its tetrahydropyridazine ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its specific configuration and functional groups make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

(4R,5R)-3-(hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol

InChI

InChI=1S/C5H10N2O3/c8-2-3-5(10)4(9)1-6-7-3/h4-6,8-10H,1-2H2/t4-,5-/m1/s1

InChI Key

POXNDRHZDNUIFW-RFZPGFLSSA-N

Isomeric SMILES

C1[C@H]([C@@H](C(=NN1)CO)O)O

Canonical SMILES

C1C(C(C(=NN1)CO)O)O

Origin of Product

United States

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